N-[(2-methoxyphenyl)methyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound belongs to the class of pyrrolo[3,2-d]pyrimidines, which are known for their diverse pharmacological properties. The molecular formula for this compound is , and it has a molecular weight of approximately 416.5 g/mol.
The compound has been referenced in various chemical databases and scientific literature, highlighting its significance in medicinal chemistry and potential therapeutic applications. It is important to note that while this compound has been studied, detailed information about its synthesis and biological activity may still be emerging.
This compound can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring in its structure. Pyrimidines are heterocyclic aromatic organic compounds that play crucial roles in biological processes, including nucleic acid synthesis and cellular metabolism.
The synthesis of N-[(2-methoxyphenyl)methyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step synthetic pathways that include:
The exact conditions (temperature, solvent, catalysts) for these reactions can vary significantly based on the specific synthetic route chosen. Optimization of these parameters is crucial for achieving high yields and purity of the final product.
The molecular structure of N-[(2-methoxyphenyl)methyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features:
The chemical structure can be represented using various notations:
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NCCCC4=CC=CC=C4)NC2=O
XONFZOKLKFGEAY-UHFFFAOYSA-N
The compound can undergo various chemical reactions typical of pyrimidine derivatives:
Understanding these reactions is essential for developing synthetic routes for analogs or derivatives that may exhibit enhanced biological activity or different pharmacokinetic profiles.
Preliminary studies suggest that this compound may exhibit properties similar to other pyrimidine derivatives known for their roles as enzyme inhibitors or modulators in various disease states.
While specific data on physical properties like density and boiling point are not extensively documented for this compound, general characteristics can be inferred from similar compounds:
Chemical properties include:
Relevant analyses such as spectroscopic methods (NMR, IR) would provide further insights into its structural characteristics.
N-[(2-methoxyphenyl)methyl]-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide holds potential applications in:
CAS No.: 6006-95-7
CAS No.: 712349-95-6
CAS No.: 24622-61-5
CAS No.: 13765-95-2
CAS No.:
CAS No.: